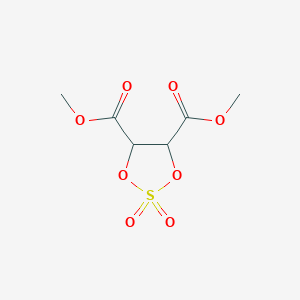

Dimethyl L-tartrate cyclic sulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis The synthesis of dimethyl L-tartrate derivatives involves the treatment with sulfur tetrafluoride, resulting in complex chemical transformations. For instance, dimethyl (+)-L-tartrate reacts with sulfur tetrafluoride to form intermediates such as 2-fluoro-1,2-bis(methoxycarbonyl)ethyl fluorosulfite, which under specific conditions converts into various other compounds, including dimethyl meso-2,3-difluorosuccinate. This process highlights the reactivity of dimethyl L-tartrate under the influence of sulfur tetrafluoride and the potential for synthesizing a variety of chemically interesting and useful derivatives (Burmakov et al., 1981).

Molecular Structure Analysis The molecular structure of dimethyl L-tartrate and its derivatives is significantly influenced by the conditions under which they are synthesized. Spectroscopic investigations, including vibrational absorption (VA), vibrational circular dichroism (VCD), and optical rotatory dispersion (ORD), have been used to study their structures in various solvents. These studies reveal that the molecular structure of dialkyl tartrates is highly dependent on the solvent, with significant implications for their chemical reactivity and interactions (Zhang & Polavarapu, 2007).

Chemical Reactions and Properties Dimethyl L-tartrate participates in a variety of chemical reactions, leading to the formation of novel compounds with diverse properties. Its reaction with sulfur tetrafluoride, for instance, demonstrates the compound's versatility in chemical synthesis. The chemical reactions and properties of dimethyl L-tartrate and its derivatives are intricately related to their molecular structure and the synthesis conditions employed (Bell, 1980).

Physical Properties Analysis The physical properties of dimethyl L-tartrate and its derivatives, such as solubility, melting point, and boiling point, are crucial for their application in various scientific and industrial processes. Studies on these compounds' physical properties are essential for understanding their behavior in different environments and for their effective utilization in synthesis and application (Abbate et al., 2008).

Chemical Properties Analysis The chemical properties of dimethyl L-tartrate, including its reactivity, stability, and interaction with other chemical species, are key to its applications in synthesis and manufacturing. Research into its chemical properties has led to a deeper understanding of its potential uses and the development of novel compounds and materials (Japu et al., 2013).

Safety And Hazards

According to the safety data sheet, Dimethyl L-tartrate is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention. In case of skin contact, wash off immediately with plenty of water for at least 15 minutes and get medical attention immediately if symptoms occur .

properties

IUPAC Name |

dimethyl (4R,5R)-2,2-dioxo-1,3,2-dioxathiolane-4,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O8S/c1-11-5(7)3-4(6(8)12-2)14-15(9,10)13-3/h3-4H,1-2H3/t3-,4-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZPCWPMIVKWDOZ-QWWZWVQMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(OS(=O)(=O)O1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1[C@@H](OS(=O)(=O)O1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl (4R,5R)-1,3,2-dioxathiolane-4,5-dicarboxylate 2,2-dioxide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.